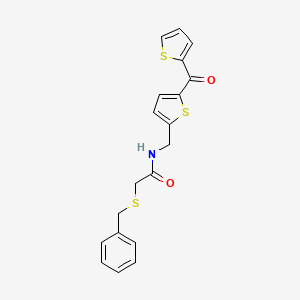
2-(benzylthio)-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(benzylthio)-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C19H17NO2S3 and its molecular weight is 387.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(benzylthio)-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)acetamide , hereafter referred to as BMTTA, is a thiophene-based derivative that has garnered attention for its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article reviews the biological activity of BMTTA, examining its mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure
BMTTA features a complex structure characterized by a thiophene core and a benzylthio group. The molecular formula and structural representation are crucial for understanding its biological interactions.
Biological Activity Overview
BMTTA exhibits several biological activities, including:
- Anti-inflammatory Activity : Similar to other thiophene derivatives, BMTTA may inhibit pro-inflammatory cytokines.
- Anticancer Properties : Preliminary studies suggest potential cytotoxic effects against cancer cell lines.
- Inhibition of Enzymatic Activity : Thiophene compounds often exhibit inhibitory effects on enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX) .
- Cytokine Modulation : BMTTA may regulate the expression of key pro-inflammatory cytokines like TNF-α and IL-6, contributing to its anti-inflammatory effects .
Cytotoxicity Studies
Table 1 summarizes the cytotoxic activity of BMTTA against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| BMTTA | HepG2 | 66 ± 1.20 |
| BMTTA | MCF-7 | 50 ± 0.47 |
| Sorafenib | HepG2 | 4.0 ± 0.019 |
| Sorafenib | MCF-7 | 3.9 ± 0.11 |
The IC50 values indicate that BMTTA has comparable activity to Sorafenib, a standard anticancer drug, suggesting its potential as a chemotherapeutic agent .
Anti-inflammatory Assays
In studies assessing anti-inflammatory properties, BMTTA demonstrated significant inhibition of TNF-α and IL-8 expression in LPS-induced inflammation models. The compound showed a dose-dependent response, with effective concentrations starting at 10 µM .
Case Studies
- Thiophene Derivatives in Inflammation : A study highlighted the effectiveness of thiophene derivatives in reducing inflammation markers by inhibiting mast cell degranulation and enzyme activity . BMTTA's structural similarities suggest it may share these beneficial effects.
- Cytotoxicity Against Cancer Cells : Research on similar thiophene compounds has shown promising results against HepG2 and MCF-7 cell lines, indicating that modifications like those present in BMTTA can enhance anticancer efficacy .
Eigenschaften
IUPAC Name |
2-benzylsulfanyl-N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2S3/c21-18(13-23-12-14-5-2-1-3-6-14)20-11-15-8-9-17(25-15)19(22)16-7-4-10-24-16/h1-10H,11-13H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVUZHWRFYWUQQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(=O)NCC2=CC=C(S2)C(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














